n-(2-Hydroxycyclohexyl)benzamide
Overview
Description
N-(2-Hydroxycyclohexyl)benzamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity
N-(2-Hydroxycyclohexyl)benzamide and related compounds exhibit potential antiarrhythmic activity. Research on benzamides with heterocyclic amide side chains, such as those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has shown promising oral antiarrhythmic effects in animal models. Variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence their antiarrhythmic potential. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, has undergone extensive animal studies and clinical trials for its antiarrhythmic properties (Banitt, Bronn, Coyne, & Schmid, 1977).
Synthesis of Polycyclic Amides
Benzamides, including this compound derivatives, are central to the synthesis of complex polycyclic amides. Techniques involving oxidative ortho C-H activation of benzamides have been developed to yield isoquinolones from benzamides and alkynes. This methodology demonstrates that both N-alkyl and N-aryl secondary benzamides can be effective substrates for generating diverse heterocycles, highlighting the versatility of benzamide derivatives in chemical synthesis (Song, Chen, Pan, Crabtree, & Li, 2010).
Chemoselective N-benzoylation
This compound derivatives have been utilized in chemoselective N-benzoylation processes. This approach allows the creation of N-(2-hydroxyphenyl)benzamides, which are compounds of significant biological interest. Their formation involves the intermediate generation of thioureas followed by intramolecular nucleophilic attacks, indicating the chemical versatility and reactivity of these benzamide derivatives (Singh, Lakhan, & Singh, 2017).
Analgesic and Antipyretic Properties
Research into derivatives of salicylamide, a closely related compound to this compound, has shown that these compounds possess notable analgesic and antipyretic properties. This investigation into the pharmacology of salicylamide and its derivatives highlights the potential therapeutic applications of benzamide derivatives in pain and fever management (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Synthesis for Radiopharmaceuticals
This compound derivatives have been synthesized for use in radiopharmaceuticals. For instance, the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiolabelled compounds, demonstrates the applicability of these benzamides in the development of diagnostic imaging agents (Bobeldijk et al., 1990).
Antibacterial Activity
Benzamide derivatives, including N-(3-Hydroxy-2-pyridyl)benzamides, exhibit antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus. The structure-activity relationship in these compounds offers insights into the design of new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPGRLOJGSUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281405 | |
Record name | n-(2-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-83-9 | |
Record name | NSC21551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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